

Spectral Analysis of 1-Cbz-4-Piperidone: A Technical Guide

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Compound of Interest

Compound Name: 1-Cbz-4-Piperidone

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This technical guide provides an in-depth overview of the spectral data for **1-Cbz-4-Piperidone** (Benzyl 4-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of **1-Cbz-4-Piperidone** are confirmed through a combination of spectroscopic techniques. The following sections summarize the key data obtained from ^1H NMR, ^{13}C NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. All spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each proton in the molecule.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic (C ₆ H ₅)	7.29 - 7.45	Multiplet	-	5H
Benzylic (CH ₂)	5.18	Singlet	-	2H
Piperidone (CH ₂ N)	3.80	Triplet	5.9	4H
Piperidone (CH ₂ CO)	2.46	Broad Singlet	-	4H

Table 1: ¹H NMR data for **1-Cbz-4-Piperidone**.[\[1\]](#)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift (δ , ppm)
Ketone (C=O)	207.1
Carbamate (NCOO)	155.1
Aromatic (ipso-C)	136.3
Aromatic (CH)	128.6, 128.2, 128.0
Benzylic (OCH ₂)	67.6
Piperidone (CH ₂ N)	43.1
Piperidone (CH ₂ CO)	41.0

Table 2: ¹³C NMR data for **1-Cbz-4-Piperidone**.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of **1-Cbz-4-Piperidone**.

Technique	Ion	m/z (Calculated)	m/z (Found)
MS	[M] ⁺	233.26	233
HRMS	[M] ⁺	233.1052	233.1055
HRMS	[M+H] ⁺	-	234.1130

Table 3: Mass spectrometry data for **1-Cbz-4-Piperidone**.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the key functional groups present in the molecule based on their vibrational frequencies.

Vibrational Mode	Frequency (cm ⁻¹)
C-H Stretch (sp ³)	2964
C=O Stretch (Ketone & Carbamate)	1698
C-N Stretch	1429
C-O Stretch	1229

Table 4: Key IR absorption peaks for **1-Cbz-4-Piperidone** (neat).[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of **1-Cbz-4-Piperidone** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The dissolution is performed in a clean, dry vial.

- **Filtration:** To remove any particulate matter that could affect the magnetic field homogeneity, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field is shimmed to maximize homogeneity. For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

Mass Spectrometry Protocol

- **Sample Introduction:** A dilute solution of **1-Cbz-4-Piperidone** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- **Ionization:** For High-Resolution Mass Spectrometry (HRMS), a soft ionization technique like Electrospray Ionization (ESI) is commonly used. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form protonated molecules ($[\text{M}+\text{H}]^+$) or molecular ions ($[\text{M}]^+$).
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The high-resolution instrument provides a highly accurate mass measurement, which is used to confirm the elemental composition.

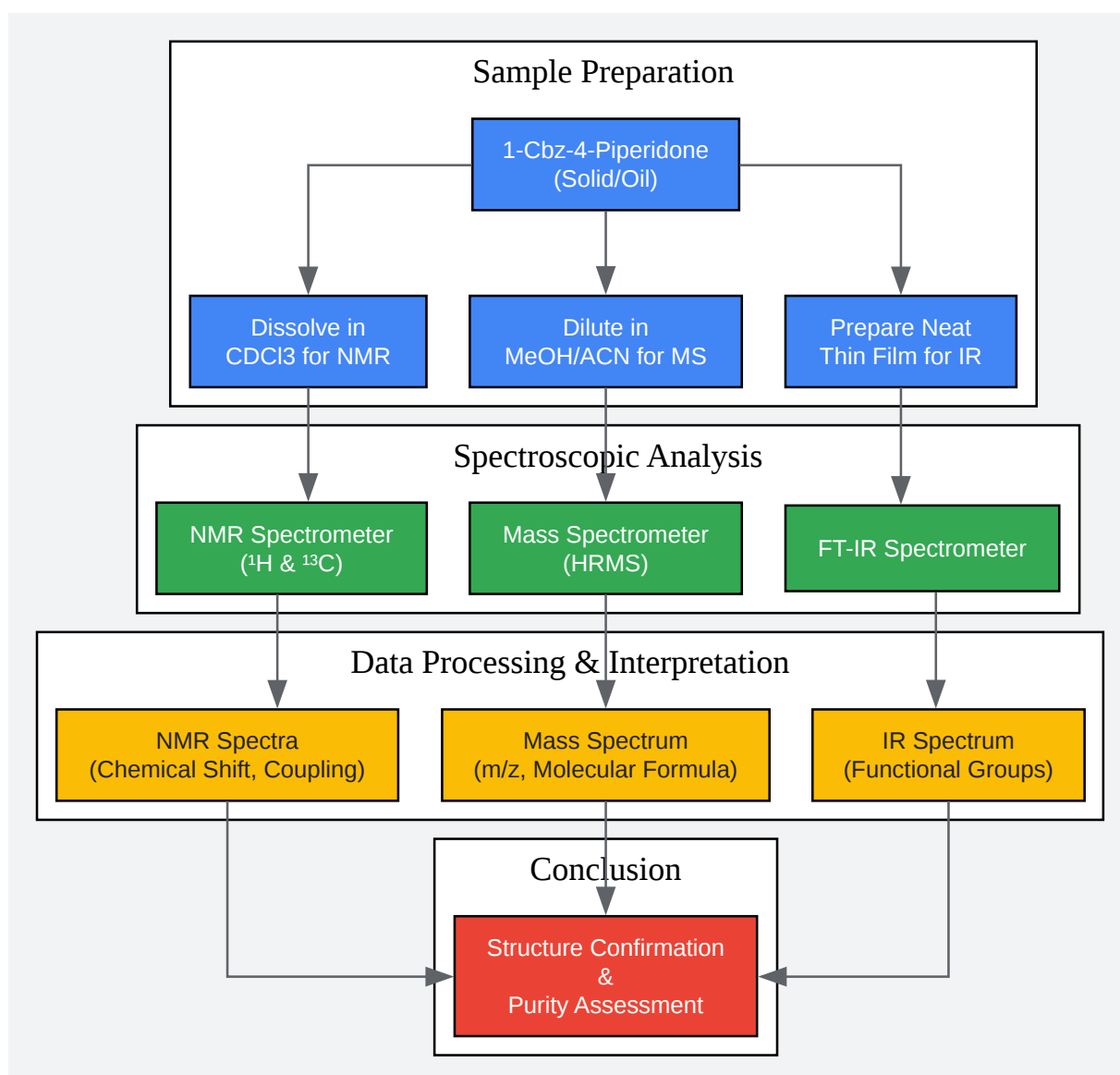
Infrared (IR) Spectroscopy Protocol

- **Sample Preparation (Thin Solid Film):** Since **1-Cbz-4-Piperidone** is a low-melting solid or oil, it can be analyzed as a thin film.^{[1][2]} A small drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

- **Data Acquisition:** The salt plates are mounted in the sample holder of an FT-IR spectrometer. The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Cbz-4-Piperidone**.



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Caption: Workflow for Spectroscopic Analysis of **1-Cbz-4-Piperidone**.

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References

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